Technical Guide: Synthesis and Properties of 4-Bromo-2-methylphenyl Acetate
Technical Guide: Synthesis and Properties of 4-Bromo-2-methylphenyl Acetate
Executive Summary
4-Bromo-2-methylphenyl acetate (CAS: 52727-92-1) is a critical intermediate in medicinal chemistry and organic synthesis. It serves as a protected phenol derivative that enables regioselective functionalization of the aromatic core. Its primary utility lies in two distinct pathways:
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Fries Rearrangement: A precursor to ortho-hydroxyacetophenones (e.g., 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone), which are scaffolds for flavonoids and chalcones.
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Palladium-Catalyzed Cross-Coupling: The acetate group protects the oxygen functionality while the aryl bromide undergoes Suzuki, Heck, or Buchwald-Hartwig couplings, or cyanation reactions to generate glucocorticoid receptor modulators.
This guide details the optimized synthesis, physicochemical profile, and handling protocols for this compound, designed for researchers in drug discovery.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 4-Bromo-2-methylphenyl acetate |
| Common Name | Acetic acid 4-bromo-2-methylphenyl ester |
| CAS Number | 52727-92-1 |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | Light brown oil (often solidifies upon high purification/standing) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Chloroform; Insoluble in water |
| Stability | Stable under standard conditions; moisture sensitive (hydrolysis to phenol) |
Synthesis Protocol: Acetylation of 4-Bromo-2-methylphenol[9][10]
The most robust synthesis route involves the nucleophilic acyl substitution of 4-bromo-2-methylphenol using acetyl chloride in the presence of a base (pyridine). This method is preferred over acetic anhydride for its speed and quantitative yields under mild conditions.
Reagents & Materials
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Starting Material: 4-Bromo-2-methylphenol (CAS: 2362-12-1)[1]
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Acylating Agent: Acetyl Chloride (1.05 equiv)
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Base: Pyridine (2.5 equiv)
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Solvent: Anhydrous Dichloromethane (DCM)
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Quench: Crushed ice, dilute HCl
Step-by-Step Methodology
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Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Solvation: Dissolve 4-Bromo-2-methylphenol (5.6 g, 30 mmol) in anhydrous DCM (50 mL).
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Base Addition: Add pyridine (6.1 mL, 75 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
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Acylation: Dropwise add a solution of acetyl chloride (2.8 mL, ~36 mmol) in DCM (5 mL) over 15 minutes.
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Note: The reaction is exothermic.[2] Maintain internal temperature <5°C to prevent side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours . Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the starting phenol.
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Workup:
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Concentrate the reaction mixture in vacuo to remove excess volatiles.
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Resuspend the residue in DCM (150 mL).
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Wash successively with:
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Ice-cold water (to remove pyridine salts).
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1N HCl (to neutralize residual pyridine).
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Saturated NaHCO₃ (to neutralize residual acid).
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Brine .
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-
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Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Yield: Expect 6.9 g (Quantitative) of 4-Bromo-2-methylphenyl acetate as a light brown oil.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism. The pyridine acts as a nucleophilic catalyst and a base, forming a reactive N-acylpyridinium intermediate which is rapidly attacked by the phenoxide oxygen.
Figure 1: Mechanistic pathway for the base-mediated acetylation of 4-bromo-2-methylphenol.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be confirmed:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.35 (d, J=2.0 Hz, 1H): Aromatic proton at C3 (ortho to methyl/Br).
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δ 7.28 (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at C5.
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δ 6.90 (d, J=8.5 Hz, 1H): Aromatic proton at C6 (ortho to acetate).
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δ 2.32 (s, 3H): Acetate methyl group (-O-CO-CH ₃).
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δ 2.18 (s, 3H): Aryl methyl group (Ar-CH ₃).
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Note: Shifts may vary slightly based on concentration and solvent.
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IR Spectroscopy:
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1760 cm⁻¹: Strong C=O stretch (Phenolic ester).
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1200 cm⁻¹: C-O stretch.
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Absence of broad O-H stretch at 3200-3500 cm⁻¹ (confirms complete acetylation).
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Applications in Drug Development
Fries Rearrangement
This compound serves as the substrate for the Lewis acid-catalyzed Fries rearrangement, migrating the acetyl group to the ortho-position relative to the phenol. This is a key step in synthesizing chalcones and flavonoids with anti-inflammatory activity.
Palladium-Catalyzed Cyanation
The aryl bromide moiety allows for cross-coupling reactions while the acetate protects the phenol. A specific application involves the synthesis of 4-cyano-2-methylphenyl acetate , a precursor for glucocorticoid receptor modulators.
Protocol (Cyanation):
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Substrate: 4-Bromo-2-methylphenyl acetate[2][3][4][5][6][7][8]
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Conditions: DMA, 100°C, 2 hours.
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Outcome: Substitution of -Br with -CN.
Figure 2: Downstream synthetic utility in pharmaceutical development.
Safety & Handling
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Hazards: The compound is an ester of a brominated phenol. It acts as a skin and eye irritant. The synthesis involves acetyl chloride (corrosive, lachrymator) and pyridine (toxic, noxious odor).
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture can cause slow hydrolysis to the parent phenol and acetic acid.
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Disposal: Dispose of organic waste in halogenated solvent containers.
References
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Bekkali, Y. et al. (2005). Glucocorticoid Mimetics, Methods of Making Them, Pharmaceutical Compositions, and Uses Thereof. U.S. Patent Application US 2005/0176706 A1.[5] (Describing the specific acetylation protocol and cyanation). Available at:
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Tor Vergata University. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (General phenol acetylation context). Available at: [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone Supplier|CAS 50342-17-1 [benchchem.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. 52727-92-1 CAS Manufactory [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. calpaclab.com [calpaclab.com]
- 7. arctomsci.com [arctomsci.com]
- 8. scispace.com [scispace.com]
- 9. WO2005030213A1 - 1,1,1-trifluoro-4-phenyl-4-methyl-2-(1h-pyrrolo - Google Patents [patents.google.com]
